17β-HSD2 Inhibitory Activity of 2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide vs. Advanced Analogs
The compound demonstrates modest inhibition of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme involved in steroid hormone inactivation. In a cellular assay using MDA-MB-231 cells, it exhibited an IC50 of 105 nM [1]. This contrasts sharply with more advanced, structurally complex 17β-HSD2 inhibitors, such as a reported substituted thiophene benzamide derivative (CHEMBL4513439), which displays sub-nanomolar potency (IC50 = 0.6 nM) in a microsomal fraction assay [2]. This quantitative difference underscores that the target compound serves as a structurally simpler, moderately potent probe rather than a high-affinity lead candidate.
| Evidence Dimension | 17β-HSD2 inhibition (IC50) |
|---|---|
| Target Compound Data | 105 nM (Cellular assay) |
| Comparator Or Baseline | CHEMBL4513439 (advanced analog): 0.6 nM (Microsomal assay) |
| Quantified Difference | Target is ~175-fold less potent (potency ratio ~0.006 vs comparator) |
| Conditions | Target: Human MDA-MB-231 cells, [3H]E2 substrate, 6 hr incubation. Comparator: Human placental microsomal fraction, [3H]E2 substrate, NAD+ presence. |
Why This Matters
This quantifies the compound's role as a starting scaffold for 17β-HSD2 probe development, as opposed to a high-potency advanced analog for drug development.
- [1] BindingDB. (n.d.). BDBM50426579: 2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide activity on 17β-HSD2. Entry ID: BDBM50426579. View Source
- [2] BindingDB. (n.d.). BDBM50515435: A substituted benzamide derivative (CHEMBL4513439) activity on 17β-HSD2. Entry ID: BDBM50515435. View Source
